

Unveiling the Molecular Architecture of N-Methyllindcarpine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyllindcarpine, also known as (+)-methyllindcarpine, is an aporphine alkaloid identified in the plant species Actinodaphne pruinosa.[1][2] The elucidation of its chemical structure is fundamental to understanding its biosynthetic pathways, pharmacological properties, and potential for therapeutic applications. This technical guide provides an in-depth overview of the methodologies employed in the structural determination of **N-Methyllindcarpine** and its analogues, offering a detailed framework for researchers in the field of natural product chemistry and drug discovery. The structural elucidation of **N-Methyllindcarpine** and its derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy.[1][2][3][4]

Physicochemical Properties

While specific data for **N-Methyllindcarpine** is not detailed in the available literature, the related compound (+)-N-(2-Hydroxypropyl)lindcarpine, isolated from the same plant, provides valuable comparative data.



Property	Value for (+)-N-(2- Hydroxypropyl)lindcarpine	
Appearance	Colorless powder	
Optical Rotation	$[\alpha]^{25}D= + 120^{\circ} (c = 0.02, MeOH)$	
UV (λmax, MeOH)	309 nm	
IR (vmax, KBr)	3180, 3014, 2934, 2360, 1594 cm ⁻¹	

Spectroscopic Data for Structural Elucidation

The structural determination of aporphine alkaloids like **N-Methyllindcarpine** is heavily reliant on one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, in conjunction with high-resolution mass spectrometry.[1][2] The following tables summarize the ¹H and ¹³C NMR spectral data for the closely related derivative, (+)-N-(2-Hydroxypropyl)lindcarpine, which serves as a paradigm for the analysis of this class of compounds.[1][3]

Table 1: 1 H-NMR (400 MHz) and 1 C-NMR (100 MHz) Spectral Data of (+)-N-(2-Hydroxypropyl)lindcarpine (in CDCl₃, δ in ppm, J in Hz)



Position	δC	δΗ (J in Hz)
1	145.2	
1a	127.8	_
1b	111.4	
2	150.1	
3	111.1	6.79 (s)
3a	122.9	
4	28.9	2.58 (m), 3.12 (m)
5	53.0	2.75 (m), 3.20 (m)
6a	62.5	3.10 (m)
7	34.8	2.90 (m), 3.05 (m)
7a	128.5	
8	115.0	6.84 (d, 8.0)
9	111.9	6.86 (d, 8.0)
10	148.5	
11	144.1	
11a	119.6	_
12	63.3	2.80 (m)
13	66.1	3.89 (m)
14 (Me)	20.8	1.22 (d, 6.1)
1-OCH ₃	56.1	3.65 (s)
2-OCH ₃	60.3	3.92 (s)

Experimental Protocols



The elucidation of **N-Methyllindcarpine**'s structure follows a standardized workflow common in natural product chemistry.

Isolation of N-Methyllindcarpine

The dried and ground stem bark of Actinodaphne pruinosa is subjected to sequential extraction using solvents of increasing polarity, such as hexane followed by dichloromethane.[2] The crude alkaloid fraction is then obtained through an acid-base extraction.[2] Purification of individual alkaloids is achieved through column chromatography over silica gel, with elution gradients of solvents like dichloromethane and methanol.[2]

Spectroscopic Analysis

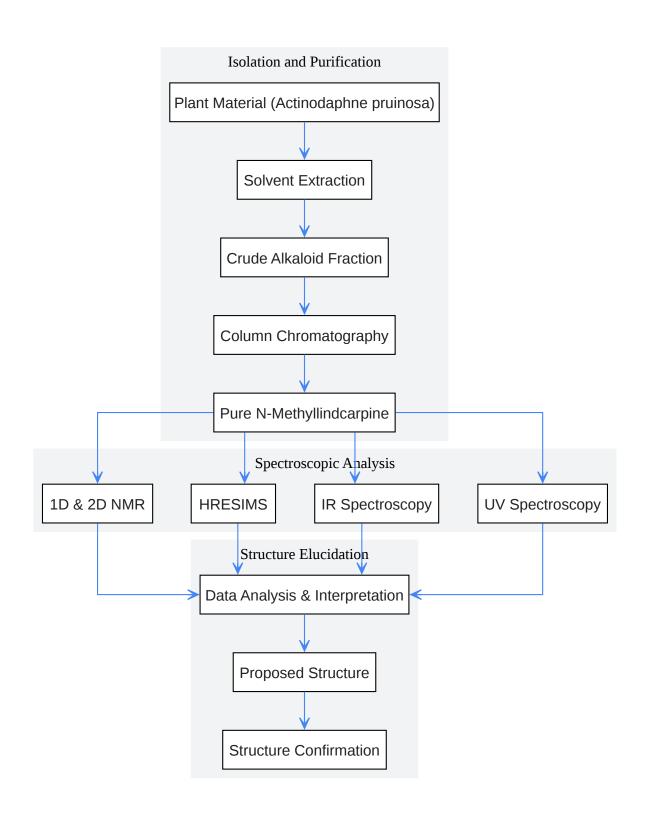
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1][3] Tetramethylsilane (TMS) is used as the internal standard. 2D NMR experiments, including COSY, HMQC, and HMBC, are crucial for establishing the connectivity of protons and carbons within the molecule.
- Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of the compound.[1][3]
- Infrared (IR) Spectroscopy: IR spectra are recorded using KBr pellets to identify characteristic functional groups. For instance, the IR spectrum of (+)-N-(2-Hydroxypropyl)lindcarpine showed a broad absorption band at 3180 cm⁻¹, indicative of a hydroxyl group.[3]
- Ultraviolet (UV) Spectroscopy: UV spectra are recorded in methanol to observe the electronic transitions within the molecule, which are characteristic of the aporphine chromophore.[3]

Visualizing the Elucidation Pathway and Molecular Structure

The following diagrams illustrate the logical workflow of the structure elucidation process and the generalized structure of an aporphine alkaloid, the class to which **N-Methyllindcarpine**



belongs.



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Workflow for the structure elucidation of **N-Methyllindcarpine**. Generalized chemical structure of an aporphine alkaloid.

Conclusion

The chemical structure elucidation of **N-Methyllindcarpine** is a systematic process that integrates chromatographic separation with a suite of spectroscopic techniques. While detailed published data for **N-Methyllindcarpine** itself is limited, the analysis of co-isolated, structurally similar alkaloids from Actinodaphne pruinosa provides a robust and detailed blueprint for its structural determination. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers engaged in the exploration of novel alkaloids and their potential applications in medicine and science.

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